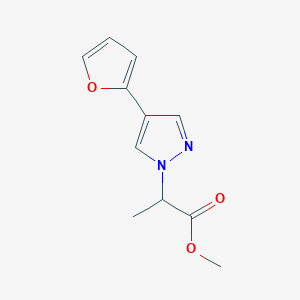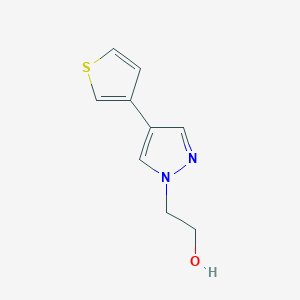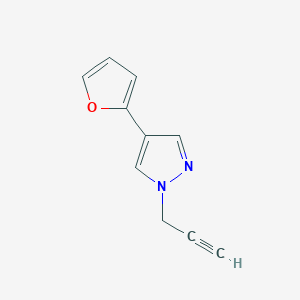
2-(5-氨基-3-(吡嗪-2-基)-1H-吡唑-1-基)乙酰胺
描述
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazinamide, which is a structurally related compound with anti-bacterial properties. 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide has a variety of potential applications due to its unique structure. It has been used as a substrate in enzyme kinetics experiments, as a ligand in protein-ligand binding studies, and as a potential drug target in drug discovery.
科学研究应用
抗菌和抗氧化应用
该化合物及其衍生物已因其抗菌和抗氧化特性而被探索。研究表明,某些衍生物对革兰氏阳性和阴性菌株表现出显着的抗菌活性,并且通过 DPPH 自由基方法等方法测定的抗氧化活性 (Kitawat & Singh, 2014).
杂环化合物的合成应用
该化合物的衍生物用于合成各种杂环化合物,这些化合物在药理学和化学的其他领域具有潜在应用。例如,它们用于合成吡唑并[3,4-d]嘧啶衍生物,这些衍生物已对其抗菌特性进行了评估 (Holla et al., 2006).
抗肿瘤应用
从该化合物合成的某些衍生物已因其抗肿瘤活性而被研究。例如,吡唑并[3,4-b]吡啶衍生物对各种细胞系显示出显着的抗菌和抗肿瘤活性 (El-Borai et al., 2012).
DNA 结合研究
已筛选合成的化合物以了解其 DNA 结合活性。一些衍生物,特别是那些含有卤素的衍生物,由于嵌入和沟槽结合机制,显示出显着的 DNA 结合潜力 (Kitawat & Singh, 2014).
吡唑啉和吡唑衍生物的合成
研究表明该化合物在合成新型吡唑啉和吡唑衍生物中的效用,这些衍生物在开发新药剂方面有应用。这些衍生物已对其抗菌和抗真菌活性进行了评估 (Hassan, 2013).
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess valuable biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
Similar compounds like [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological pathways due to their diverse biological properties .
Result of Action
Similar compounds have been reported to possess a wide range of pharmacological properties, including antifungal, antitubercular, antibacterial, antitumor activities, and more .
生化分析
Biochemical Properties
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine A1 and A2A receptors, which are involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate receptor activity makes it a promising candidate for therapeutic applications.
Cellular Effects
The effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the intracellular calcium concentration, which is a critical factor in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects through specific binding interactions with biomolecules. It acts as a dual antagonist for adenosine A1 and A2A receptors, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as improving motor impairments and enhancing cognitive function . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-8(11)5-16-9(12)3-6(15-16)7-4-13-1-2-14-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHGYCOJYPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















